molecular formula C22H29N3O4 B11491692 N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B11491692
M. Wt: 399.5 g/mol
InChI Key: CJIWFWOQBLTCAI-UHFFFAOYSA-N
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Description

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrophenyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the nitrophenyl and morpholine groups. Common synthetic routes include:

    Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the carboxamide group.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid and sulfuric acid to introduce the nitro group onto a phenyl ring.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, potentially leading to a variety of substituted morpholine derivatives.

Scientific Research Applications

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.

    Materials Science: The adamantane core provides rigidity and stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used to study the effects of nitrophenyl and morpholine groups on biological systems.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. The adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide: Lacks the morpholine ring, which may reduce its biological activity.

    N-(2-methyl-5-morpholin-4-ylphenyl)adamantane-1-carboxamide: Lacks the nitro group, which may affect its electron transfer capabilities.

    N-(2-methyl-4-nitrophenyl)adamantane-1-carboxamide: The position of the nitro group is different, potentially altering its reactivity.

Uniqueness

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide is unique due to the combination of the morpholine ring, nitrophenyl group, and adamantane core. This unique structure provides a balance of stability, reactivity, and potential biological activity that is not found in similar compounds.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C22H29N3O4/c1-14-6-20(25(27)28)19(24-2-4-29-5-3-24)10-18(14)23-21(26)22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-17H,2-5,7-9,11-13H2,1H3,(H,23,26)

InChI Key

CJIWFWOQBLTCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

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